molecular formula C12H14O5 B2799587 Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate CAS No. 700856-14-0

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B2799587
CAS No.: 700856-14-0
M. Wt: 238.239
InChI Key: VMRFCVWUKKGUSN-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is an organic compound with the molecular formula C12H14O5. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a formyl group, a methoxy group, and a propanoate ester, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-formyl-2-methoxyphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)propanoate.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-formyl-2-methoxyphenoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methoxy and propanoate groups can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with a butanoate ester instead of a propanoate ester.

    Methyl 2-(4-formylphenoxy)propanoate: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.

Properties

IUPAC Name

methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRFCVWUKKGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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